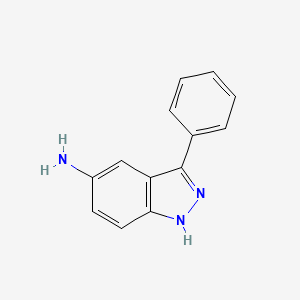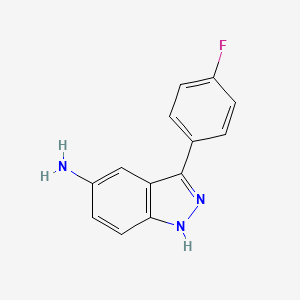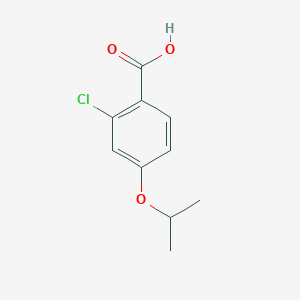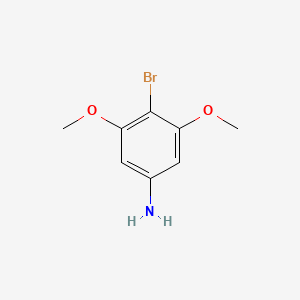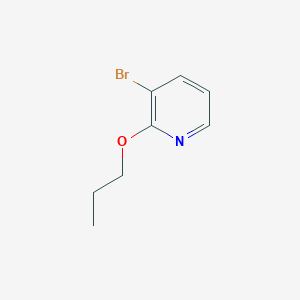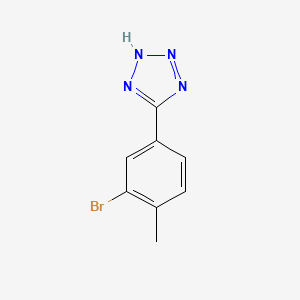
5-(3-Bromo-4-methylphenyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazoles are a class of synthetic heterocycles with a wide range of applications, including organic chemistry, coordination chemistry, the photographic industry, explosives, and medicinal chemistry. The 5-substituted tetrazoles, in particular, are important due to their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is beneficial in drug design .
Synthesis Analysis
The synthesis of 5-substituted tetrazoles can be achieved through various methods, including acidic media/proton catalysis, Lewis acids, and reactions involving organometallic or organosilicon azides. These methods have evolved from early procedures to more recent and efficient ones. The synthesis of 1-Bromine-5-phenyl-tetrazole, a related compound, was performed using benzonitrile, bromine, and sodium azide, with the reaction conditions optimized to achieve high yields . Although the specific synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is not detailed, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of two tetrazole derivatives was determined, showing that the tetrazole rings are essentially planar and the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups . This information is crucial for understanding the chemical behavior and potential interactions of these molecules.
Chemical Reactions Analysis
Functionalization of 5-substituted tetrazoles is challenging due to the formation of isomers. However, reactions with high or unusual regioselectivities have been described, which are important for further chemical modifications . Additionally, the photodecomposition of tetrazole-thione derivatives to carbodiimides has been studied, indicating a pathway involving the loss of dinitrogen and sulfur . These findings are relevant for the development of new chemical reactions involving tetrazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, polymorphs of a 5-substituted tetrazole were characterized by single-crystal X-ray diffraction, showing differences in cell parameters, interatomic distances, and molecular orientation, which affect their physical properties . The energetic properties of 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives were also extensively studied, including their sensitivities to physical stimuli and energetic performance, which are important for applications as energetic materials .
Aplicaciones Científicas De Investigación
1. Structural Analysis and Crystallography
Tetrazole derivatives, including compounds similar to 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, have been studied for their structural properties using X-ray crystallography. These studies provide insights into the molecular configuration, crystal packing, and intermolecular interactions of tetrazoles, which are crucial for understanding their chemical behavior and potential applications in various fields (Al-Hourani et al., 2015).
2. Materials Science and Liquid Crystal Development
Research on novel tetrazole liquid crystals, including 5-substituted tetrazoles, has demonstrated their potential in materials science. The synthesis and characterization of these tetrazoles, which exhibit various mesophases like nematic and smectic, point towards their applicability in liquid crystal technology (Tariq et al., 2013).
3. Corrosion Inhibition
5-Phenyltetrazole derivatives, related to 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, have been explored for their efficiency in inhibiting copper corrosion in acidic media. Their potential as corrosion inhibitors in industrial applications is significant, as demonstrated through experimental and computational methods (Tan et al., 2019).
4. Synthesis of Functional Polymers
5-Substituted tetrazoles, including the 5-(3-Bromo-4-methylphenyl) variant, have been utilized in the synthesis of functional polymers. Their reactivity under specific conditions, such as in Brønsted or Lewis acids, enables the creation of diverse functional derivatives, which are important in the development of new polymeric materials (Lisakova et al., 2015).
5. Photophysical Properties in Coordination Chemistry
Tetrazole derivatives have been studied for their role in tuning the color and photophysical properties of coordination compounds, such as iridium complexes. These properties are key in applications like organic light-emitting devices and biological labeling (Stagni et al., 2008).
Mecanismo De Acción
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. Tetrazoles are often used in medicinal chemistry due to their bioisosteric similarity to carboxylic acids .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-bromo-4-methylphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-5-2-3-6(4-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTMWVWPEPRPBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNN=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-4-methylphenyl)-2H-tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)
![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1358677.png)

